5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Description
5-Bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5 and a carboxamide group at position 3. The carboxamide moiety links the pyridine ring to a pyrimidin-4-yl group, which is further functionalized with a 4-phenylpiperazine substituent.
Properties
IUPAC Name |
5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN6O/c21-16-10-15(12-22-13-16)20(28)25-18-11-19(24-14-23-18)27-8-6-26(7-9-27)17-4-2-1-3-5-17/h1-5,10-14H,6-9H2,(H,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXQDTWWWVHDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Methodology :
- Substrate : 4-Chloro-6-aminopyrimidine reacts with 1-phenylpiperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
- Yield : 65–78%.
Mechanistic Insight :
The chlorine atom at position 4 of pyrimidine is displaced by the piperazine nitrogen via a two-step aromatic substitution (SNAr), facilitated by electron-withdrawing groups on the pyrimidine ring.
Analytical Data :
Alternative Routes via Suzuki Coupling
Patent CN110746345B describes a palladium-catalyzed cross-coupling strategy:
- Reactants : 5-Bromo-2-((2-methoxyethoxy)methoxy)benzyl boronic acid and 2-bromopyridine.
- Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).
- Conditions : THF/DMF, 75°C, 6 hours.
- Yield : 80–85%.
Synthesis of 5-Bromo-N-[6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Carbodiimide-Mediated Amide Coupling
- Activation : 5-Bromopyridine-3-carboxylic acid (1.0 equiv) is treated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF at 0°C.
- Coupling : 6-(4-Phenylpiperazin-1-yl)pyrimidin-4-amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
- Workup : Purification via silica gel chromatography (EtOAc/hexane, 1:1).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 9.12 (s, 1H, pyridine-H), 8.75 (d, J = 2.4 Hz, 1H, pyridine-H), 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 8.22 (s, 1H, pyrimidine-H), 7.53–7.18 (m, 5H, phenyl-H), 4.08 (t, J = 5.2 Hz, 4H, piperazine-CH₂), 3.40 (dd, J = 6.5, 3.9 Hz, 4H, piperazine-CH₂).
- ¹³C NMR (101 MHz, CDCl₃) : δ 165.2 (C=O), 158.4, 153.1, 150.9 (pyrimidine-C), 139.5, 130.5, 126.2 (pyridine-C), 120.7, 119.1 (phenyl-C), 48.5, 47.4 (piperazine-C).
- HRMS (ESI) : m/z [M + H]⁺ calcd for C₂₀H₁₉BrN₆O: 447.08, found 447.07.
Acid Chloride Route
- Chlorination : 5-Bromopyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux for 2 hours to form the acid chloride.
- Aminolysis : The acid chloride is reacted with 6-(4-phenylpiperazin-1-yl)pyrimidin-4-amine in dichloromethane (DCM) with Et₃N as a base.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
- Cost-Efficiency : The carbodiimide method is preferred for small-scale synthesis due to reagent costs, while the acid chloride route is more economical for large-scale production.
- Safety : Thionyl chloride requires careful handling in a fume hood.
- Green Chemistry : Recent patents emphasize solvent recovery systems (e.g., acetonitrile or THF) to minimize waste.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure conditions to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate cellular signaling pathways, leading to various biological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.
Comparison with Similar Compounds
N-(5-Bromo-2-Cyanopyridin-3-yl)Pivalamide
- Structure: Pyridine ring with bromine at position 5, a cyano group at position 2, and a pivalamide group at position 3 .
- Comparison: Unlike the target compound, this analog lacks the pyrimidine-piperazine moiety. The bulky pivalamide group may reduce solubility compared to the carboxamide linker in the target compound, which connects to a pyrimidine ring. The cyano group at position 2 introduces electronic effects distinct from the target’s unsubstituted pyridine positions.
N-(2-Bromo-5-Hydroxypyridin-3-yl)Pivalamide
- Structure : Pyridine with bromine at position 2, a hydroxyl group at position 5, and a pivalamide group at position 3 .
- Comparison: The bromine and hydroxyl substituents at positions 2 and 5, respectively, contrast with the target compound’s 5-bromo and 3-carboxamide arrangement.
Piperidine/Pyrimidine Hybrid Analogs
4-(4-Bromo-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)-N-(6-Methoxy-5-Methylpyridin-3-yl)Piperidine-1-Carboxamide (Compound 35)
- Structure : Piperidine-carboxamide linked to a benzodiazol-2-one moiety and a methoxy-methylpyridin-3-yl group .
- Synthesis: Yield of 56% via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 3-amino-6-methoxy-5-methylpyridine.
- Comparison : While structurally distinct, Compound 35 shares a carboxamide linker and heterocyclic architecture. Its LCMS [M+H]+ of 460 suggests a molecular weight ~459 Da, which is higher than the target compound’s estimated weight (assuming similar substituents). The benzodiazol-2-one group may confer rigidity, contrasting with the target’s flexible 4-phenylpiperazine.
Research Findings and Implications
Substituent Effects: Bromine positioning (e.g., 5-Br vs. Piperazine vs. piperidine: The target’s 4-phenylpiperazine may enhance solubility or receptor affinity compared to Compound 35’s piperidine-benzodiazol system .
Structural Diversity : The carboxamide linker in the target compound provides modularity for derivatization, as seen in analogs like Compound 35, where varied substituents tune pharmacological properties .
Biological Activity
5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C22H23BrN4O
- Molecular Weight: 423.36 g/mol
This structure features a bromine atom, a pyridine ring, and a phenylpiperazine moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Kinases: The compound has shown potential as an inhibitor of specific kinases involved in cancer proliferation.
- Antagonism of Receptors: It may act as an antagonist at certain receptor sites, modulating neurotransmitter activity.
- Induction of Apoptosis: Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Biological Activity and Efficacy
Recent studies have evaluated the compound's efficacy against various cancer cell lines and other biological targets. Below is a summary of findings from notable research:
Table 1: Biological Activity Summary
| Target | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Aurora-A Kinase | HCT116 | 0.16 ± 0.03 | Inhibition |
| CDK2 | MCF7 | 0.25 ± 0.02 | Inhibition |
| VEGF-Induced Proliferation | HUVEC | 0.30 nM | Inhibition |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antitumor Activity : A study conducted by Zhang et al. demonstrated that the compound inhibited cell proliferation in A549 lung cancer cells with an IC50 value of 0.95 nM, indicating potent anticancer properties .
- Kinase Inhibition : In another study, it was reported that the compound effectively inhibited Aurora-A kinase with an IC50 of 0.067 µM, showcasing its potential as a targeted therapy for cancers driven by this kinase .
- Neurotransmitter Modulation : Research has also indicated that the compound may modulate serotonin receptors, which could have implications for treating neurological disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
